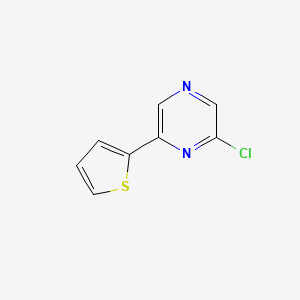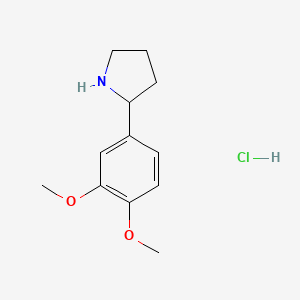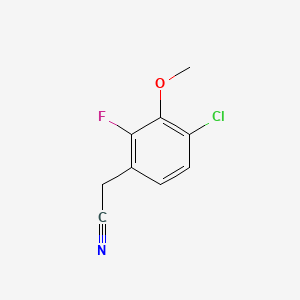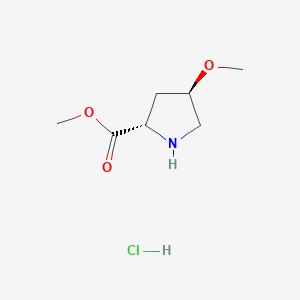
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride
Descripción general
Descripción
“(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound that has gained considerable attention in the field of organic synthesis due to its unique properties. It has a CAS Number of 76391-36-1 and a molecular weight of 195.65 .
Molecular Structure Analysis
The IUPAC name of this compound is “methyl (2S,4R)-4-methoxy-2-pyrrolidinecarboxylate hydrochloride”. The InChI code is “1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1” and the InChI key is "MDQRVWFFHPYBJV-IBTYICNHSA-N" .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 195.65 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthon Applications in Medicinal Chemistry :
- The derivatives of 4-fluoropyrrolidine, related to the compound , are used as attractive synthons for medicinal chemistry applications. These include the synthesis of dipeptidyl peptidase IV inhibitors. A specific methodology employing stereospecific double fluorination has facilitated a reduction in synthetic steps for preparing these derivatives, enhancing their utility in medicinal applications (Singh & Umemoto, 2011).
Neuroprotection in Excitotoxic Neuronal Degeneration :
- Aminopyrrolidine derivatives have been identified as potent and selective agonists of metabotropic glutamate receptor subtypes, demonstrating neuroprotective effects against excitotoxic neuronal degeneration. This highlights the potential of these compounds in the development of neuroprotective drugs (Battaglia et al., 1998).
Serotonin Receptor Antagonism and Platelet Aggregation Inhibition :
- Some pyrrolidine derivatives, such as R-96544, have shown potential as serotonin receptor antagonists, with applications in inhibiting platelet aggregation. These findings suggest possible therapeutic applications in conditions involving serotonin-mediated platelet aggregation (Ogawa et al., 2002).
Synthesis of Amino Acid Derivatives :
- The compound has been used in the synthesis of various amino acid derivatives. For instance, it has been employed in the development and synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, showcasing its versatility in synthesizing complex organic molecules (Cheng Qing-fang, 2005).
Catalytic Synthesis Applications :
- The compound and its derivatives have been used in catalytic synthesis processes. For example, methyl 4-aminopyrrole-2-carboxylates have been synthesized using a relay catalytic cascade reaction, demonstrating the compound's utility in facilitating complex chemical reactions (Galenko et al., 2015).
Organocatalysis in Asymmetric Reactions :
- Methyl 4-aminopyrrolidine-2-carboxylate esters, related to the compound , have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, indicating their role in enantioselective synthesis (Ruiz-Olalla et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)
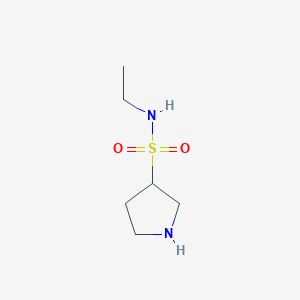

![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)
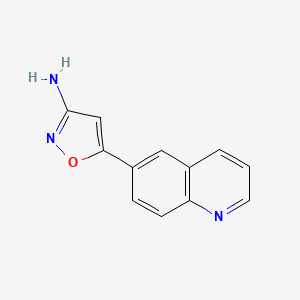

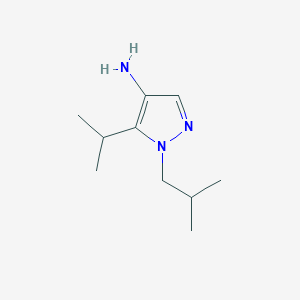
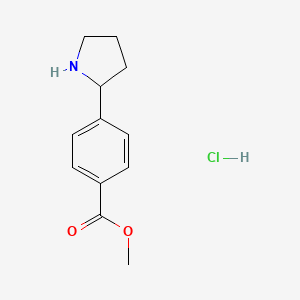
![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)
